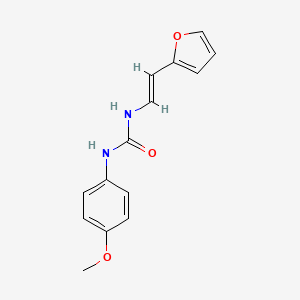

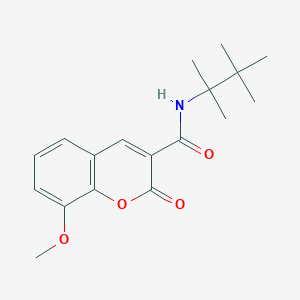

N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant and Antihyperglycemic Agents

Compounds similar to N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide have been synthesized and evaluated for their in vitro antioxidant activity and in vivo antihyperglycemic activity. Derivatives such as 6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one have shown promising DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability. These compounds were also effective in decreasing glucose concentration in vivo, suggesting their potential as antidiabetic agents (Kenchappa et al., 2017).

Enzymatic Activity and Drug Metabolism

Nicotinamide derivatives play a crucial role in the metabolism and enzymatic activity within biological systems. Studies dating back to 1947 have explored the utilization of nicotinamide derivatives by mammals, insects, and bacteria, highlighting the importance of these compounds in biological processes such as energy metabolism and drug detoxification (Ellinger et al., 1947).

Fluorescent Analogues for Biochemical Analysis

The development of fluorescent analogues of nicotinamide adenine dinucleotide, such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, allows for the study of enzyme-catalyzed reactions and cellular processes through non-invasive imaging techniques. These analogues offer insights into the intramolecular interactions and enzymatic hydrolysis within cells, facilitating the study of metabolic pathways (Barrio et al., 1972).

Antifungal and Enzyme Inhibition

Recent work has focused on designing derivatives for antifungal activity and enzyme inhibition. For instance, 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives were synthesized, showing significant antifungal activity against various fungal strains and exhibiting excellent inhibitory effects against SDH enzymes. These findings underscore the potential of this compound derivatives in agricultural and pharmaceutical applications (Liu et al., 2020).

Gastroprotective Effects

Derivatives of nicotinamide, such as 1-methylnicotinamide, have been studied for their gastroprotective effects against acute gastric lesions induced by stress. These studies reveal the complex interplay between nicotinamide derivatives and cellular signaling pathways involved in gastric mucosal defense, offering potential therapeutic avenues for treating gastrointestinal disorders (Brzozowski et al., 2008).

Drug Toxicity and Metabolic Imaging

The role of nicotinamide derivatives in assessing drug toxicity and cellular metabolism is critical. For example, microfluidic systems incorporating metabolic imaging methods have been developed to monitor the drug response of cells cultured on a chip. These systems utilize the fluorescence intensity of nicotinamide adenine dinucleotide and flavin adenine dinucleotide to non-invasively evaluate cellular viability and drug response, illustrating the utility of nicotinamide derivatives in drug development and toxicity testing (Yu et al., 2017).

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-23-13-5-6-15(24-2)14(10-13)20-17(22)12-4-7-16(18-11-12)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJSCFDMIUARLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

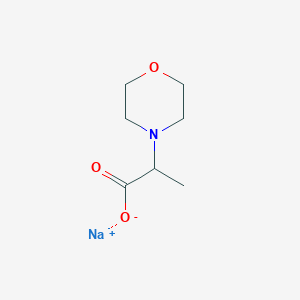

![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)

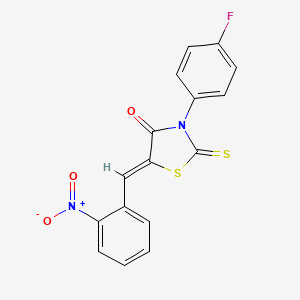

![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2768252.png)

![2-[(6-Cyclobutylpyrimidin-4-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2768254.png)

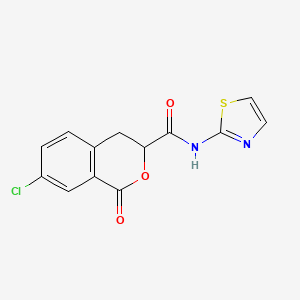

![5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2768256.png)

![N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2768260.png)